![molecular formula C11H8N2O5 B5692584 N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5692584.png)
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule is also known by its chemical formula, C12H8N2O5, and has a molecular weight of 260.2 g/mol. In
Mechanism of Action
The mechanism of action of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has a number of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make it a promising candidate for further development as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One of the advantages of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is its high potency against cancer cells. This makes it an attractive candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its bioavailability.
Future Directions
There are a number of future directions for research on N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
Synthesis Methods
The synthesis of N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with N-methylamine in the presence of a coupling reagent such as EDC or DCC. The reaction is typically carried out in a solvent such as DMF or DMSO at room temperature for several hours. After completion of the reaction, the product is isolated by filtration and recrystallization to obtain a pure compound.
Scientific Research Applications
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a promising candidate for further development as a cancer therapeutic.
properties
IUPAC Name |
N-methyl-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-12-10(14)8-5-6-4-7(13(16)17)2-3-9(6)18-11(8)15/h2-5H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZBKZUDUGFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide |
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